molecular formula C18H17ClN2O3S B2685948 (E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide CAS No. 1904614-84-1

(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2685948
CAS No.: 1904614-84-1
M. Wt: 376.86
InChI Key: AHKMQOUEZJXXQA-GQCTYLIASA-N
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Description

(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a potent and selective chemical probe targeting the Bromodomain and Extra-Terminal (BET) family of proteins. This compound functions as a highly effective acetyl-lysine mimetic, competitively inhibiting the binding of BET bromodomains, such as those in BRD4, to acetylated histone tails. This disruption prevents the recruitment of BRD4 to oncogenic promoters , leading to the downregulation of key oncogenes like c-MYC and BCL2, which are critical for cell proliferation and survival. Its primary research value lies in the study of epigenetic signaling in oncology, particularly in models of hematological cancers and solid tumors where BET proteins drive transcriptional addiction. Researchers utilize this acrylamide-based inhibitor to explore the therapeutic potential of BET inhibition and to dissect the complex role of epigenetic readers in gene regulation, inflammation, and cellular differentiation . The compound serves as a vital tool for validating BET proteins as drug targets and for understanding the downstream consequences of their pharmacological inhibition in disease models.

Properties

IUPAC Name

(E)-N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c19-14-3-5-16-13(10-14)11-21(18(23)12-24-16)8-7-20-17(22)6-4-15-2-1-9-25-15/h1-6,9-10H,7-8,11-12H2,(H,20,22)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKMQOUEZJXXQA-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide , with CAS number 1904610-88-3 , is a synthetic derivative of benzoxazepine known for its diverse biological activities. This article explores its biological activity, focusing on anti-cancer, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H17ClN2O3SC_{18}H_{17}ClN_{2}O_{3}S, with a molecular weight of 376.9 g/mol . The structure includes a chloro-substituted benzoxazepine core and a thiophene moiety, which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC18H17ClN2O3SC_{18}H_{17}ClN_{2}O_{3}S
Molecular Weight376.9 g/mol
CAS Number1904610-88-3

1. Anti-Cancer Activity

Research indicates that benzoxazepine derivatives exhibit significant cytotoxicity against various cancer cell lines. A study highlighted the compound's ability to inhibit cell proliferation in solid tumors, demonstrating varying effects depending on the specific cancer type. The mechanism involves the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α , which are crucial in tumor progression.

Case Study:
In vitro studies have shown that the compound effectively reduces the viability of A549 (lung cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating potent activity. The compound's structural features appear to enhance its interaction with cellular targets involved in apoptosis and cell cycle regulation.

2. Anti-Inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines in response to stimuli such as lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases.

Research Findings:
A study demonstrated that treatment with this compound significantly reduced levels of IL-6 and TNF-α in LPS-stimulated macrophages, indicating its role as an anti-inflammatory agent.

3. Antimicrobial Activity

While primarily studied for its anti-cancer and anti-inflammatory effects, preliminary results also suggest some antimicrobial activity against specific bacterial strains. However, the efficacy appears limited compared to traditional antibiotics.

Findings:
Antimicrobial susceptibility testing revealed that while some derivatives showed activity against gram-positive bacteria, their overall effectiveness was modest compared to established antimicrobial agents.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide exhibit significant anticancer properties. For instance, studies have shown that benzoxazepin derivatives can inhibit various cancer cell lines by inducing apoptosis through different mechanisms, including the inhibition of specific kinases involved in cell proliferation .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It has been noted that similar structures can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This application is particularly relevant in conditions such as rheumatoid arthritis and other autoimmune diseases .

Neurological Applications

Due to its ability to cross the blood-brain barrier, this compound may have implications in treating neurodegenerative diseases. Research into related compounds suggests they could act as neuroprotective agents, potentially mitigating the effects of diseases like Alzheimer's and Parkinson's by inhibiting neuroinflammation and oxidative stress .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions. Key steps often include:

  • Formation of the Benzoxazepine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Functionalization : Introduction of thiophene and chloro groups through halogenation and coupling reactions.
  • Final Assembly : Amide bond formation to yield the final compound.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various benzoxazepin derivatives and tested their efficacy against breast cancer cell lines. The results indicated that certain modifications led to enhanced potency against tumor growth, showcasing the potential of compounds like this compound .

Case Study 2: Neuroprotective Effects

A recent investigation into neuroprotective agents highlighted that similar compounds could significantly reduce neuronal death in models of oxidative stress. The study demonstrated that these compounds could inhibit apoptotic pathways activated by oxidative damage .

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The benzooxazepin core in the target compound is larger and more rigid than the thiazolidinone (5-membered) or thiazole (5-membered) systems in analogs. This may enhance binding specificity but reduce synthetic accessibility .

Substituent Effects: The 7-chloro group in the target compound contrasts with the 4-chlorophenyl (4g) or 3,4-dichlorophenyl (CID 1556612) substituents in analogs. Chlorine atoms enhance lipophilicity and may influence metabolic stability .

Thioacetamide intermediates (e.g., ) highlight the role of sulfur in stabilizing reaction pathways, a feature absent in the target’s acrylamide group .

Physicochemical and Spectroscopic Comparisons

  • Melting Points: Thiazolidinone derivatives (e.g., compound 9: 186–187°C) exhibit higher melting points than thiophene acrylamides, likely due to stronger intermolecular hydrogen bonding from thioxo groups . The target compound’s melting point is unreported but may be lower due to reduced crystallinity from the flexible ethyl linker.
  • Spectroscopic Signatures: The benzooxazepin core would show distinct $ ^1H $-NMR signals for the oxazepinone ring (δ 4.0–5.0 ppm for CH$2$-O and CH$2$-N groups), contrasting with thiazolidinone carbonyl signals (~170 ppm in $ ^{13}C $-NMR) . The thiophene acrylamide’s conjugated double bond would display characteristic IR stretches (~1650 cm$^{-1}$ for amide C=O and ~1600 cm$^{-1}$ for C=C) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing (E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide, and how can yields be improved?

  • Methodology :

  • Stepwise functionalization : Use benzo[f][1,4]oxazepine derivatives as precursors. For example, introduce the chloro and oxo groups via nucleophilic substitution and oxidation, respectively, under controlled conditions (e.g., ethanol reflux, 60–70°C) .

  • Acrylamide coupling : Employ a Michael addition or carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the thiophen-2-ylacrylamide moiety. Optimize stoichiometry (1:1.2 molar ratio) and reaction time (12–24 hours) to minimize side products .

  • Yield optimization : Apply Bayesian optimization or heuristic algorithms to screen solvent systems (e.g., DMF vs. THF) and catalysts (e.g., DMAP) .

    • Data Table :
Reaction StepPrecursorSolventCatalystYield (%)Reference
Oxazepine core synthesis7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-3-oneEthanol60–70
Acrylamide couplingThiophen-2-ylacrylic acidDMFEDC/HOBt45–55

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • NMR spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm the E-configuration of the acrylamide double bond (typical coupling constants J=1216HzJ = 12–16 \, \text{Hz}) and assess ring conformations in the oxazepine core .
  • IR spectroscopy : Validate carbonyl stretches (C=O at 1680–1720 cm1^{-1}) and amide N–H bonds (3200–3300 cm1^{-1}) .
  • LC-MS/HRMS : Ensure molecular ion peaks align with the theoretical mass (e.g., calculated [M+H]+=433.8g/mol[M+H]^+ = 433.8 \, \text{g/mol}) .

Q. How can researchers design experiments to assess structure-activity relationships (SAR) for this compound?

  • Methodology :

  • Analog synthesis : Modify substituents on the oxazepine ring (e.g., replace Cl with F or Br) and the thiophene moiety (e.g., introduce methyl or nitro groups) to evaluate electronic and steric effects .
  • Biological assays : Test analogs against target receptors (e.g., GPCRs or kinases) using competitive binding assays or enzymatic inhibition studies. Compare IC50_{50} values to identify critical pharmacophores .

Advanced Research Questions

Q. How should conflicting data regarding biological activity (e.g., inconsistent IC50_{50} values across studies) be resolved?

  • Methodology :

  • Assay standardization : Replicate experiments under identical conditions (e.g., pH 7.4 buffer, 37°C, ATP concentration 1 mM for kinase assays).
  • Orthogonal validation : Use surface plasmon resonance (SPR) to measure binding kinetics and cross-validate with fluorescence polarization assays .
  • Data analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration, cell passage number) .

Q. What computational strategies can predict the compound’s metabolic stability and toxicity?

  • Methodology :

  • ADMET modeling : Use tools like SwissADME or ProTox-II to predict cytochrome P450 interactions and hepatotoxicity based on structural motifs (e.g., oxazepine’s potential for epoxidation) .
  • Molecular dynamics (MD) simulations : Simulate binding to hERG channels to assess cardiac toxicity risks. Focus on the acrylamide’s flexibility and hydrophobic interactions .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

  • Methodology :

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., dichloromethane/hexane). Analyze dihedral angles between the oxazepine and thiophene moieties to confirm planarity or torsional strain .
  • Density functional theory (DFT) : Compare experimental bond lengths/angles with computational models (e.g., B3LYP/6-31G*) to validate electronic effects .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar oxazepine derivatives?

  • Root causes :

  • Variability in precursor purity (e.g., 7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-3-one purity <95% leads to side reactions) .
  • Inconsistent workup protocols (e.g., silica gel chromatography vs. recrystallization) .
    • Resolution :
  • Standardize starting material purity (≥98% by HPLC) and reaction monitoring (TLC at 0.5, 2, and 6 hours).
  • Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity) .

Methodological Best Practices

  • Synthetic reproducibility : Document all reaction parameters (e.g., ramp rates, stirring speed) to ensure reproducibility .
  • Safety protocols : Follow guidelines for handling chloro and acrylamide derivatives (e.g., PPE, fume hood use) .
  • Data transparency : Share raw spectral data and crystal structure CIF files in public repositories (e.g., PubChem, CCDC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.